(3-Aminopiperidin-1-yl)(2,6-difluorophenyl)methanone
Übersicht
Beschreibung
3-Aminopiperidin-1-yl)(2,6-difluorophenyl)methanone, also known as (2,6-difluorophenyl)-3-aminopiperidin-1-ylmethanone, is a fluorinated aminopiperidine that has been studied as a potential therapeutic agent for a variety of indications. It has been used in research laboratories as a tool to study the effects of fluorinated aminopiperidines on biochemical and physiological processes.
Wissenschaftliche Forschungsanwendungen
Antibacterial Agents
Compounds related to (3-Aminopiperidin-1-yl)(2,6-difluorophenyl)methanone have been explored for their antibacterial properties. For instance, derivatives of piperidin-4-yl-benzoxazole, which share a similar structural motif, have shown effectiveness against bacterial strains such as Staphylococcus aureus. These compounds can be synthesized with various yields and have the potential to be developed into new antibacterial drugs .
Alzheimer’s Disease Treatment
N-Benzylpiperidine benzisoxazole derivatives are known to be selective inhibitors of the enzyme acetylcholinesterase (AChE), which is targeted for Alzheimer’s disease treatment. The structural similarity of (3-Aminopiperidin-1-yl)(2,6-difluorophenyl)methanone to these compounds suggests potential applications in the synthesis of AChE inhibitors .
Antipsychotic Medication Intermediates
The compound is a tropine-based inhibitor and may serve as an intermediate in the synthesis of antipsychotic medications. For example, 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole is an important intermediate in the synthesis of paliperidone, an antipsychotic drug. This indicates that (3-Aminopiperidin-1-yl)(2,6-difluorophenyl)methanone could be valuable in the pharmaceutical industry for developing new antipsychotic treatments .
Diabetes Mellitus Treatment
The structure of (3-Aminopiperidin-1-yl)(2,6-difluorophenyl)methanone is reminiscent of compounds used in the treatment of diabetes mellitus, such as DPP-4 inhibitors. These inhibitors play a crucial role in regulating insulin levels and could be a starting point for the development of new diabetic medications .
Analgesic Applications
Isoxazole derivatives, which are structurally related to the compound , have been found to exhibit analgesic activities. This suggests that (3-Aminopiperidin-1-yl)(2,6-difluorophenyl)methanone could potentially be modified to develop new pain-relieving medications .
Anticonvulsant Properties
Similarly, isoxazole derivatives have also been associated with anticonvulsant properties. The structural framework of (3-Aminopiperidin-1-yl)(2,6-difluorophenyl)methanone could be utilized in the design of new anticonvulsant drugs, offering alternative treatments for conditions like epilepsy .
Anticancer Research
Compounds with isoxazole rings have shown anticancer activities. By extension, (3-Aminopiperidin-1-yl)(2,6-difluorophenyl)methanone could be explored for its potential use in cancer treatment research, possibly leading to the development of novel anticancer agents .
Serotonergic and Dopaminergic Receptor Affinity
Isoxazole derivatives are known for their affinity for serotonergic and dopaminergic receptors, which are crucial in treating various psychiatric disorders. The compound (3-Aminopiperidin-1-yl)(2,6-difluorophenyl)methanone, due to its structural similarities, may hold promise for the development of drugs targeting these receptors .
Eigenschaften
IUPAC Name |
(3-aminopiperidin-1-yl)-(2,6-difluorophenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F2N2O/c13-9-4-1-5-10(14)11(9)12(17)16-6-2-3-8(15)7-16/h1,4-5,8H,2-3,6-7,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMUOVICILYZPSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=C(C=CC=C2F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Aminopiperidin-1-yl)(2,6-difluorophenyl)methanone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.